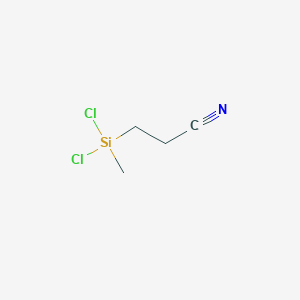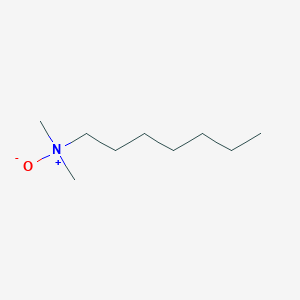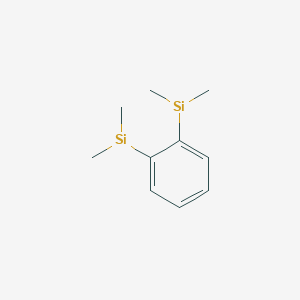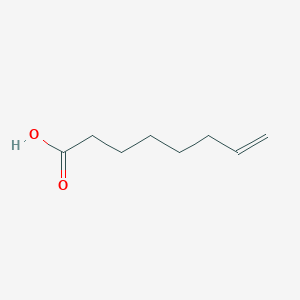
7-オクテン酸
概要
説明
7-Octenoic acid is an organic compound with the molecular formula C8H14O2 It is a medium-chain fatty acid with a double bond located at the seventh carbon atom, making it an unsaturated fatty acid
科学的研究の応用
7-Octenoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: 7-Octenoic acid is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals, lubricants, and other industrial products.
作用機序
Target of Action
7-Octenoic acid primarily targets copper substrates . Copper is a transition metal that plays a crucial role in various biochemical processes, including electron transfer in redox reactions, and serves as a cofactor for enzymes .
Mode of Action
The interaction of 7-Octenoic acid with its target, copper, involves a series of steps . Initially, 7-Octenoic acid adsorbs molecularly on copper below approximately 260 K in a flat-lying configuration at low coverages . As the coverage increases, it becomes more upright . It then deprotonates following adsorption at around 300 K to form an η2-7-octenoate species . This species also lies flat at low coverages but forms a more vertical self-assembled monolayer as the coverage increases .
Biochemical Pathways
The biochemical pathways affected by 7-Octenoic acid involve a series of reactions . Upon heating, the 7-octenoate species starts to tilt, producing a small amount of carbon dioxide at approximately 550 K and some hydrogen in a peak at around 615 K . The majority of the decarbonylation occurs at around 650 K when CO2 and hydrogen evolve simultaneously . Approximately half of the carbon is deposited on the surface as oligomeric species that undergo further dehydrogenation to evolve more hydrogen at around 740 K .
Result of Action
The result of the action of 7-Octenoic acid is the formation of a carbonaceous layer on the surface, which contains hexagonal motifs connoting the onset of graphitization of the surface . This suggests that 7-Octenoic acid may have potential applications in materials science, particularly in the development of carbon-based materials .
Action Environment
The action of 7-Octenoic acid is influenced by environmental factors such as temperature and pressure . For instance, the adsorption and subsequent reactions of 7-Octenoic acid on copper occur under specific temperature conditions in an ultrahigh vacuum . Therefore, the efficacy and stability of 7-Octenoic acid are likely to be highly dependent on these environmental conditions .
Safety and Hazards
7-Octenoic acid is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling 7-Octenoic acid . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician .
生化学分析
Biochemical Properties
The exact role of 7-Octenoic acid in biochemical reactions is not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to adsorb molecularly on copper below approximately 260 K in a flat-lying configuration at low coverages, becoming more upright as the coverage increases .
Cellular Effects
One study has shown that 7-Octenoic acid, along with other compounds, showed anticancer activities by inducing cell cycle arrest and triggering apoptosis through suppressed Bcl-2 expression which subsequently promotes activation of caspase 3, indicators for the apoptosis pathway .
Molecular Mechanism
The molecular mechanism of 7-Octenoic acid is complex and involves several steps. After adsorption, it deprotonates at approximately 300 K to form an η2-7-octenoate species . This species lies flat at low coverages but forms a more vertical self-assembled monolayer as the coverage increases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Octenoic acid change over time. For instance, heating causes the 7-octenoate species to start to tilt, which produces a small amount of carbon dioxide at approximately 550 K and some hydrogen in a peak at approximately 615 K .
Metabolic Pathways
It is known that this compound undergoes several transformations, including decarbonylation and dehydrogenation .
Transport and Distribution
It is known that this compound can adsorb on surfaces such as copper, suggesting that it may interact with transporters or binding proteins .
Subcellular Localization
Given its interactions with various biomolecules and its ability to form self-assembled monolayers, it is possible that it may be localized to specific compartments or organelles within the cell .
準備方法
Synthetic Routes and Reaction Conditions: 7-Octenoic acid can be synthesized through several methods. One common approach involves the hydrolysis of 7-octenyl esters, which can be prepared by the esterification of 7-octenol with carboxylic acids. The hydrolysis reaction typically requires acidic or basic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods: In industrial settings, 7-octenoic acid can be produced through the catalytic oxidation of 7-octene. This process involves the use of metal catalysts such as palladium or platinum to facilitate the oxidation reaction. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: 7-Octenoic acid can undergo oxidation reactions to form various products, including 7-oxooctanoic acid and other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The double bond in 7-octenoic acid can be reduced to form octanoic acid. This reaction typically requires hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: The carboxyl group of 7-octenoic acid can participate in substitution reactions, forming esters, amides, and other derivatives. These reactions often involve reagents such as alcohols, amines, and acid chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas and palladium on carbon or other metal catalysts.
Substitution: Alcohols, amines, acid chlorides, and appropriate catalysts or activating agents.
Major Products:
Oxidation: 7-Oxooctanoic acid and other oxidized derivatives.
Reduction: Octanoic acid.
Substitution: Various esters, amides, and other substituted derivatives.
類似化合物との比較
Octanoic acid: A saturated fatty acid with no double bonds.
Hexanoic acid: A shorter-chain fatty acid with six carbon atoms.
Decanoic acid: A longer-chain fatty acid with ten carbon atoms.
Comparison: 7-Octenoic acid is unique due to the presence of a double bond at the seventh carbon atom, which imparts different chemical reactivity compared to its saturated counterparts. This unsaturation allows it to participate in additional types of chemical reactions, such as hydrogenation and epoxidation, which are not possible with saturated fatty acids like octanoic acid.
特性
IUPAC Name |
oct-7-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h2H,1,3-7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYYQTRHHXLTKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337674 | |
| Record name | 7-Octenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18719-24-9 | |
| Record name | 7-Octenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018719249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Octenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Octenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-OCTENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMY8YV4JPR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

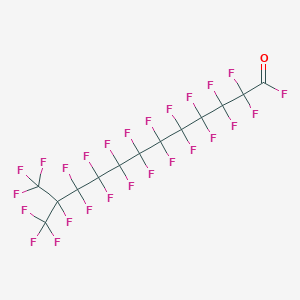

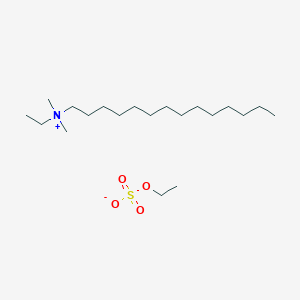

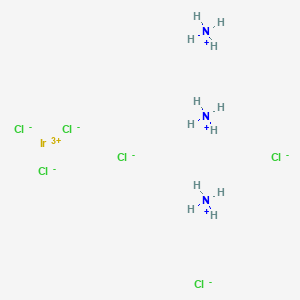

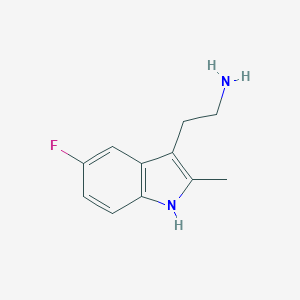
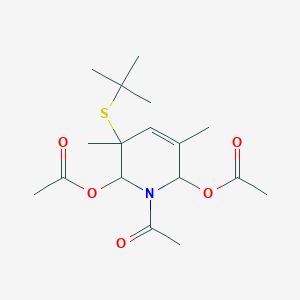
![1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-](/img/structure/B94046.png)
